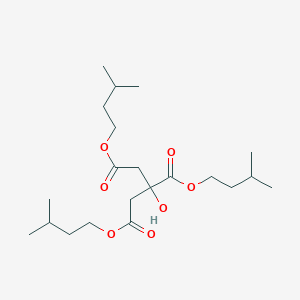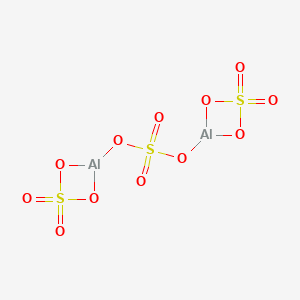
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylthio compounds are a class of organic compounds that contain a methylthio functional group (-SCH3). They are often involved in various biological processes and can be found in a variety of natural and synthetic substances .
Synthesis Analysis
The synthesis of methylthio compounds can vary greatly depending on the specific compound. For instance, 2-Methylthioethylamine, a related compound, can be viewed as the product of S-methylation of cysteamine or decarboxylation of S-methylcysteine .Molecular Structure Analysis
The molecular structure of methylthio compounds can be determined using techniques such as X-ray diffraction and DFT studies . These techniques can provide information about the crystal system, space group, and other structural details of the compound.Chemical Reactions Analysis
Methylthio compounds can participate in various chemical reactions. For example, in the Edman degradation, a biochemical method used to sequence peptides, phenyl isothiocyanate is used, which can be considered a methylthio compound .Physical And Chemical Properties Analysis
The physical and chemical properties of methylthio compounds can be determined using various analytical techniques. These properties can include melting point, molecular weight, surface area, and others .Applications De Recherche Scientifique
Unique Condensation Reactions
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione has been explored in the field of chemistry for unique condensation reactions. Specifically, reactions involving tropones and bis(benzoylthio)trithiafulvene led to the formation of 1,3,5-cycloheptatriene derivatives. These derivatives are doubly substituted by trithiafulvene and S–S groups, showcasing the compound's reactivity and potential for forming intricate molecular structures with sulfur-containing compounds. The structure and crystal structure of these derivatives have been studied, indicating a unique three-dimensional network through S···S contacts (Saito, Ito, Kabuto, & Takahashi, 1991).
Synthesis and Spectroscopic Properties
The compound has also been significant in the synthesis and analysis of spectroscopic properties of 2-substituted tropothiones. These derivatives have shown remarkable stability and insensitivity to air compared to their parent compounds. They exhibit unique spectroscopic characteristics, including specific IR spectra with ν(C=S) vibrations and UV-vis spectra displaying π–π* transitions accompanied by n–π* transitions. This highlights the compound's role in forming stable and spectroscopically interesting derivatives (Machiguchi, Hasegawa, & Kano, 1993).
Homobenzene: Homoaromaticity and Homoantiaromaticity
In a broader context, the structural motif present in 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione is part of investigations into homoaromaticity and homoantiaromaticity in cycloheptatrienes. Research into cycloheptatriene (C(s)) has established its neutral homoaromatic nature, and the impact of substituents on its aromaticity has been a subject of interest. This line of research contributes to understanding the fundamental aspects of chemical bonding and electron delocalization in cyclic systems (Chen et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methylsulfanylcyclohepta-2,4,6-triene-1-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDWDLRADNMJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=CC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376289 |
Source


|
| Record name | 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione | |
CAS RN |
128742-65-4 |
Source


|
| Record name | 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

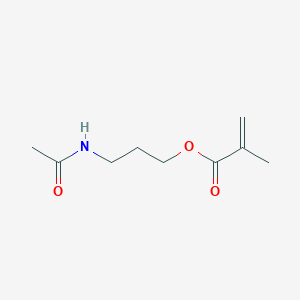
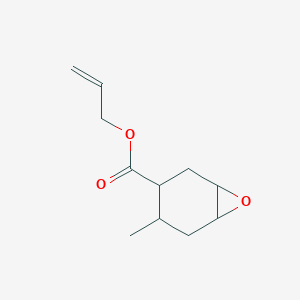


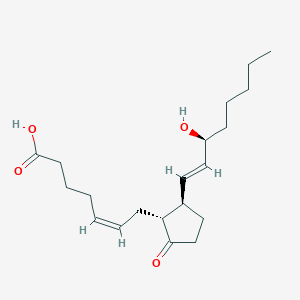
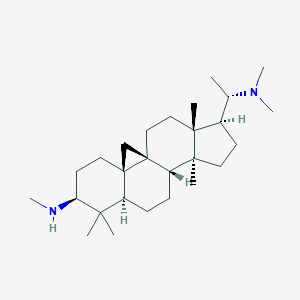
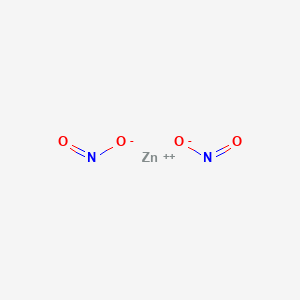

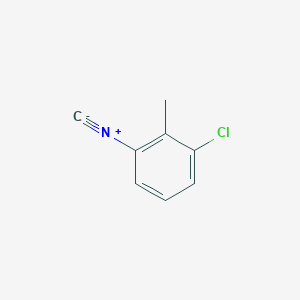
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)
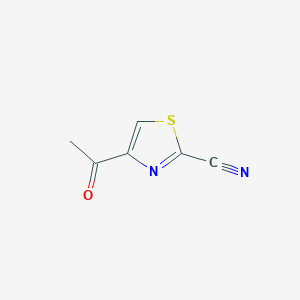
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)
